Field: Medical Science, specifically Cardiology.
Application: Fenoldopam is used in the acute treatment of hypertension
Field: Nephrology.
Application: Fenoldopam is used to improve renal blood flow .
Method: It’s administered intravenously and works by selectively activating dopamine-1 receptors, leading to increased renal blood flow .
Field: Anesthesiology.
Application: Fenoldopam is used as an antihypertensive agent postoperatively.
Method: It’s administered intravenously (IV) to treat a hypertensive crisis.
Results: It has been found effective in managing blood pressure postoperatively.
Field: Emergency Medicine.
Application: Fenoldopam is used intravenously (IV) to treat a hypertensive crisis.
Results: It has been found effective in rapidly reducing blood pressure in hypertensive crisis situations.
Results: It has been found effective in rapidly reducing blood pressure in malignant hypertension situations.
Field: Cardiology.
Application: Fenoldopam is used for the management of severe hypertension.
Results: It has been found effective in rapidly reducing blood pressure in severe hypertension situations.
Application: Fenoldopam is used to quickly lower blood pressure for a short period of time.
Results: It has been found effective in rapidly reducing blood pressure in emergency hypertension situations.
Fenoldopam mesylate, marketed under the trade name Corlopam, is a synthetic benzazepine derivative primarily used as an antihypertensive agent. It acts as a selective partial agonist of the dopamine D1 receptor, leading to vasodilation and a decrease in blood pressure. The compound has a molecular formula of and a molar mass of approximately 305.76 g/mol. Approved by the Food and Drug Administration in September 1997, fenoldopam is administered intravenously for rapid action, particularly in hypertensive crises and postoperative hypertension .
Fenoldopam's mechanism of action revolves around its interaction with D1 dopamine receptors:
This unique mechanism offers several advantages:
Fenoldopam is generally well-tolerated, but some potential safety concerns exist:
Fenoldopam should be used with caution in specific patient populations and under close medical supervision [].
Data on toxicity is limited, and most safety information comes from clinical trials used for drug approval [].
Fenoldopam exerts its pharmacological effects through specific interactions with dopamine D1 receptors located in vascular smooth muscle. Upon binding to these receptors, fenoldopam activates adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade leads to the relaxation of smooth muscle and subsequent vasodilation in various vascular beds, particularly renal and mesenteric arteries . The compound does not significantly interact with other adrenergic receptors or angiotensin-converting enzyme activity, making its mechanism distinct from traditional antihypertensives .
Fenoldopam demonstrates unique biological activity as a selective dopamine D1 receptor agonist. Its activation leads to:
The drug's rapid onset (approximately 5 minutes) and short duration of action (5 to 10 minutes) make it suitable for acute management of severe hypertension .
The synthesis of fenoldopam involves multi-step organic reactions starting from simple aromatic compounds. While specific proprietary methods may not be publicly disclosed, typical synthetic pathways include:
Fenoldopam is primarily used in clinical settings for:
Several compounds exhibit similar pharmacological properties to fenoldopam, particularly those that act on dopamine receptors or have vasodilatory effects. Here are some notable comparisons:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Dopamine | Non-selective agonist for dopamine receptors | Affects both D1 and D2 receptors; broader action |
Sodium Nitroprusside | Direct vasodilator via nitric oxide release | Rapid onset but requires careful monitoring |
Nitroglycerin | Releases nitric oxide leading to vasodilation | Primarily used for angina; tolerance develops |
Isoproterenol | Non-selective beta-adrenergic agonist | Increases heart rate; less renal specificity |
Fenoldopam is unique due to its selective action on D1 receptors without significant adrenergic effects, making it particularly effective for renal protection while managing hypertension .
Fenoldopam, initially designated as SK&F 82526, was synthesized in 1980 by chemist Joseph Weinstock and his team at Smith Kline & French Laboratories in Philadelphia. This discovery emerged from efforts to develop selective dopamine receptor agonists with peripheral vasodilatory effects. The compound’s unique benzazepine backbone and hydroxyl substitutions distinguished it from earlier dopamine mimetics, which often lacked receptor specificity.
The U.S. Food and Drug Administration (FDA) approved fenoldopam mesylate (Corlopam) in September 1997 for short-term management of severe hypertension, marking it as one of the first dopamine D1-like receptor agonists with clinical utility. Its development bridged gaps in understanding renal hemodynamics and receptor-specific vasodilation, positioning it as both a therapeutic agent and a research tool for studying dopaminergic pathways.
Fenoldopam belongs to the benzazepine class, characterized by a seven-membered heterocyclic ring fused to a benzene ring. Its systematic name is 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-[1H]-3-benzazepine-7,8-diol, with a methanesulfonate salt (mesylate) enhancing solubility for intravenous administration. Key structural features include:
The R-isomer of fenoldopam exhibits 250-fold greater affinity for D1-like receptors compared to the S-isomer, underscoring the importance of stereochemistry in its pharmacological activity.
Fenoldopam’s molecular formula is C₁₆H₁₆ClNO₃, with a molecular weight of 305.76 g/mol for the free base and 401.87 g/mol for the mesylate salt. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Solubility in water | Sparingly soluble (0.5 mg/mL) | |
Solubility in DMSO | 1 mg/mL | |
pKa | 7.1 (phenolic hydroxyl) | |
LogP (octanol/water) | 1.8 |
The mesylate salt’s crystalline form (Form II) has been optimized for stability, with distinct X-ray diffraction patterns confirming its polymorphic identity. Fenoldopam’s instability in aqueous solutions necessitates storage in organic solvents such as ethanol or propylene glycol, with reconstitution protocols requiring buffering agents to maintain pH stability.
Fenoldopam’s selective agonism at D1-like receptors (D1R and D5R subtypes) has made it a cornerstone in studying dopaminergic signaling. Cryo-electron microscopy (cryo-EM) studies reveal that fenoldopam stabilizes D1R in a broad conformational state, enabling simultaneous binding to orthosteric and extended pockets (EBP). This dual-binding mechanism enhances G protein coupling efficiency while modulating β-arrestin recruitment, providing insights into biased agonism.
In renal vasculature, fenoldopam activates D1 receptors on smooth muscle cells, inducing vasodilation through adenylyl cyclase activation and cyclic AMP accumulation. Unlike non-selective dopamine agonists, fenoldopam lacks activity at α₁-adrenoceptors, minimizing off-target effects such as tachycardia or vasoconstriction.
Recent studies highlight its role in elucidating allosteric modulation. Co-crystallization with LY3154207, a positive allosteric modulator, demonstrates stabilization of the D1R intracellular loop 2 (ICL2), enhancing agonist binding affinity. These findings have implications for designing next-generation antihypertensives with improved receptor specificity.
Fenoldopam’s binding to D1R involves:
This dual-site engagement explains its prolonged receptor activation compared to endogenous dopamine, which binds only the orthosteric site.
Fenoldopam’s structure-activity relationships (SAR) differ markedly from related benzazepines:
Compound | Key Modifications | Receptor Selectivity |
---|---|---|
Fenoldopam | 6-Cl, 7,8-diOH, 4-OH-Ph | D1-like ≫ α₂-adrenoceptors |
SCH-23390 | 7-CH₃, 8-Cl | D1-like antagonist |
SKF-83959 | 6-Br, 3-CH₂CH₃ | D1-like/PLC-coupled |
The 7,8-dihydroxy configuration in fenoldopam is critical for D1R agonism, while chloro substitution at position 6 enhances metabolic stability.
Early synthesis routes involved:
Modern protocols emphasize chiral resolution to isolate the active R-isomer, achieving enantiomeric excess >99% via crystallization with L-tartaric acid.
To address fenoldopam’s photodegradation and oxidation risks, formulations incorporate:
These innovations extend shelf-life to 24 months under refrigerated conditions.
Fenoldopam possesses the molecular formula C₁₆H₁₆ClNO₃ with a molecular weight of 305.756 grams per mole [2] [3]. The compound is systematically named as 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol according to International Union of Pure and Applied Chemistry nomenclature [3]. This synthetic benzazepine derivative is characterized by a fused seven-membered azepine ring system attached to a benzene ring, forming the characteristic 1H-3-benzazepine core structure [1] [2].
The molecular architecture of fenoldopam features several critical structural elements that define its chemical identity [2] [3]. The benzazepine ring system serves as the fundamental scaffold, with a tetrahydro configuration that provides conformational flexibility essential for biological activity [8] [24]. A chlorine atom is positioned at the 6-position of the benzazepine ring, while hydroxyl groups are located at positions 7 and 8, forming a catechol moiety that is characteristic of dopaminergic compounds [2] [3].
Property | Value | Reference Citation |
---|---|---|
Molecular Formula | C₁₆H₁₆ClNO₃ | [2] [3] |
Molecular Weight (g/mol) | 305.756 | [2] [3] |
IUPAC Name | 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | [3] |
CAS Registry Number | 67227-56-9 | [2] [3] |
Chemical Class | Benzazepine derivative | [1] [2] |
Stereochemistry | Racemic mixture (R- and S-enantiomers) | [10] [12] |
Fenoldopam exists as a racemic mixture containing equal proportions of two enantiomeric forms, designated as the R-enantiomer and S-enantiomer [10] [12]. The stereochemistry of fenoldopam is defined by a single chiral center located at position 1 of the benzazepine ring, where the 4-hydroxyphenyl substituent is attached [4] [5]. This stereochemical configuration profoundly influences the biological activity of the compound, with the R-enantiomer demonstrating approximately 250-fold higher affinity for dopamine D₁-like receptors compared to the S-enantiomer [10] [12] [37].
The three-dimensional molecular structure reveals that the R-enantiomer is responsible for the pharmacological effects observed with racemic fenoldopam [34] [35]. Research investigations have demonstrated that the renal and systemic vasodilator activities of fenoldopam are predominantly attributed to the R-enantiomer, while the S-enantiomer exhibits essentially negligible biological activity [35]. This dramatic difference in biological potency between enantiomers highlights the critical importance of stereochemical considerations in the structure-activity relationship of fenoldopam [34] [35].
The structure-activity relationship of fenoldopam demonstrates the critical importance of specific molecular features for dopamine receptor binding and biological activity [8] [24]. The benzazepine ring system constitutes the essential core scaffold required for dopamine D₁ receptor interaction, with modifications to this fundamental structure typically resulting in complete loss of activity [8] [24]. Extensive structure-activity relationship studies have established that the catechol group, formed by the 7,8-dihydroxy substitution pattern, is absolutely critical for dopamine receptor agonist activity [8] [24].
Structural Feature | SAR Contribution | Activity Impact | Reference Citation |
---|---|---|---|
Benzazepine Ring System | Essential for D₁ receptor binding | Core scaffold for activity | [8] [24] |
Catechol Group (7,8-dihydroxy) | Critical for dopamine receptor agonist activity | Loss significantly reduces activity | [8] [24] |
6-Chloro Substitution | Enhances selectivity and potency | Improves D₁ selectivity | [8] [24] |
4-Hydroxyphenyl Group at Position 1 | Required for receptor interaction | Essential for binding | [8] [24] |
R-Stereoisomer Configuration | Responsible for biological activity | Full agonist activity | [10] [12] [34] [35] |
S-Stereoisomer Configuration | Essentially inactive (~250-fold lower affinity) | Minimal activity | [10] [12] [34] [35] |
Tetrahydro Ring System | Provides conformational flexibility | Optimizes receptor fit | [8] [24] |
N-Alkyl Substitution Effects | N-methyl derivatives show altered selectivity | Modulates D₁/D₅ selectivity | [21] [27] |
The 6-chloro substitution represents a significant structural modification that enhances both selectivity and potency for dopamine D₁ receptors [8] [24]. This halogen substitution contributes to improved receptor selectivity by creating favorable interactions within the dopamine receptor binding site while simultaneously reducing affinity for other receptor types [8] [24]. Molecular electrostatic potential calculations have revealed that the chlorine atom at position 6 plays a crucial role in optimizing the electronic properties of the molecule for specific receptor recognition [23].
The 4-hydroxyphenyl group attached at position 1 of the benzazepine ring is absolutely required for receptor interaction and biological activity [8] [24]. Structure-activity relationship studies have demonstrated that removal or modification of this phenolic moiety results in complete loss of dopamine receptor affinity [24]. The phenyl ring interacts with specific amino acid residues within the dopamine receptor binding site through both hydrophobic and electrostatic interactions, as confirmed by molecular modeling studies [23] [24].
Research investigations have established that nitrogen alkylation significantly modulates the structure-activity relationship profile of benzazepine derivatives [21] [27]. N-methyl substituted analogs of fenoldopam demonstrate altered selectivity patterns between dopamine D₁ and D₅ receptor subtypes, indicating that the nitrogen substituent plays a critical role in fine-tuning receptor selectivity [27]. These findings suggest that the secondary amine configuration in fenoldopam is optimal for achieving the desired pharmacological profile [21] [27].
Fenoldopam exhibits distinctive physiochemical properties that influence its biological behavior and pharmaceutical applications [7] [14]. The compound demonstrates a basic character with a pKa value of 8.12, indicating that it exists predominantly in ionized form under physiological pH conditions [17]. This ionization state significantly affects the molecule's solubility characteristics and membrane permeability properties [17].
The solubility profile of fenoldopam varies considerably depending on the solvent system employed [14] [15]. In aqueous solutions, fenoldopam demonstrates limited solubility, being characterized as sparingly soluble in water [15]. However, the compound exhibits enhanced solubility in organic solvents, with dimethyl sulfoxide supporting approximately 1 milligram per milliliter, ethanol approximately 0.25 milligrams per milliliter, and dimethylformamide approximately 2 milligrams per milliliter [14] [32].
Property | Value | Reference Citation |
---|---|---|
pKa | 8.12 | [17] |
Solubility in Water | Sparingly soluble | [15] |
Solubility in DMSO | ~1 mg/mL | [14] [32] |
Solubility in Ethanol | ~0.25 mg/mL | [14] [32] |
Solubility in DMF | ~2 mg/mL | [14] [32] |
Melting Point | Not determined | [32] |
Boiling Point (calculated) | 522.6±50.0°C at 760 mmHg | [33] |
Density (calculated) | 1.4±0.1 g/cm³ | [33] |
Flash Point (calculated) | 269.9±30.1°C | [33] |
Stability studies have revealed that fenoldopam demonstrates acceptable chemical stability under appropriate storage conditions [16]. When formulated in pharmaceutical preparations, fenoldopam concentrations ranging from 4 to 300 micrograms per milliliter remain physically and chemically stable for 72 hours when stored at 4 degrees Celsius in darkness and at 23 degrees Celsius under ambient fluorescent light exposure [16]. These stability characteristics support the compound's suitability for pharmaceutical formulation and clinical application [16].
The calculated boiling point of fenoldopam is 522.6±50.0 degrees Celsius at 760 millimeters of mercury, indicating high thermal stability [33]. The predicted density of 1.4±0.1 grams per cubic centimeter suggests a relatively compact molecular structure [33]. The flash point is calculated to be 269.9±30.1 degrees Celsius, indicating that the compound does not present significant flammability hazards under normal handling conditions [33].
Fenoldopam belongs to the 1-phenylbenzazepine class of dopamine receptor ligands, sharing structural similarities with several other compounds that target dopamine receptors [8] [24]. Within this chemical class, fenoldopam demonstrates unique structural features that distinguish it from other benzazepine derivatives and contribute to its specific pharmacological profile [8] [24].
Compound | Structure Type | D₁ Receptor Activity | Key Structural Difference | Clinical Use | Reference Citation |
---|---|---|---|---|---|
Fenoldopam | 1-Phenylbenzazepine | Partial agonist | 6-Chloro, 4-hydroxyphenyl | Antihypertensive | [1] [2] [3] |
SKF-38393 | 1-Phenylbenzazepine | Full agonist | 7,8-Dihydroxy, phenyl | Research tool | [8] [24] |
SKF-83959 | 1-Phenylbenzazepine (N-methyl) | Partial agonist | N-methyl, 3-methylphenyl | Research tool | [22] [27] |
Dopamine | Catecholamine | Full agonist | Simple catechol structure | Cardiovascular therapy | [18] [19] |
SCH-23390 | 1-Phenylbenzazepine | Antagonist | 7-Chloro, 8-hydroxy | Research antagonist | [23] [24] |
N-Methyl Fenoldopam | 1-Phenylbenzazepine (N-methyl) | Modified selectivity | N-methyl derivative of fenoldopam | Research compound | [21] |
SKF-38393 represents a closely related 1-phenylbenzazepine that differs from fenoldopam primarily in the absence of the 6-chloro substitution and the presence of an unsubstituted phenyl ring at position 1 [8] [24]. Unlike fenoldopam, SKF-38393 functions as a full agonist at dopamine D₁ receptors rather than a partial agonist, demonstrating how subtle structural modifications can dramatically alter functional activity [8] [24]. Both compounds share the critical 7,8-dihydroxy catechol motif essential for dopamine receptor recognition [8] [24].
The comparison with SKF-83959 reveals the impact of nitrogen methylation on the structure-activity relationship [22] [27]. This N-methyl derivative contains a 3-methylphenyl substituent at position 1 and demonstrates partial agonist activity similar to fenoldopam [22] [27]. However, SKF-83959 exhibits different selectivity patterns between dopamine D₁ and D₅ receptor subtypes, illustrating how nitrogen substitution can modulate receptor selectivity [27].
Dopamine, the endogenous neurotransmitter, provides an important structural comparison point due to its simple catecholamine structure [18] [19]. While dopamine activates multiple dopamine receptor subtypes as a full agonist, fenoldopam demonstrates enhanced selectivity for dopamine D₁-like receptors due to its more complex benzazepine structure [18] [19]. The fenoldopam structure can be conceptualized as a conformationally constrained analog of dopamine, where the phenylethylamine chain is incorporated into the rigid benzazepine ring system [8] [24].
SCH-23390 serves as an important comparator compound that demonstrates how structural modifications can convert an agonist structure into an antagonist [23] [24]. This compound features a 7-chloro, 8-hydroxy substitution pattern instead of the 7,8-dihydroxy catechol found in fenoldopam [23] [24]. The replacement of one hydroxyl group with a chlorine atom fundamentally alters the pharmacological activity from agonism to antagonism, highlighting the critical importance of the catechol moiety for agonist activity [23] [24].